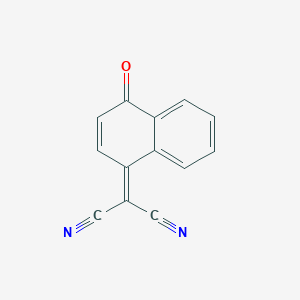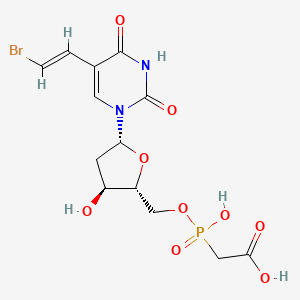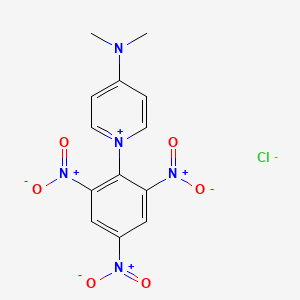
3-Acetamido-2-hydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-2-hydroxyhexadecanoic acid is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a hexadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxyhexadecanoic acid typically involves the acylation of 2-hydroxyhexadecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate mixed anhydride, which then undergoes nucleophilic attack by the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-2-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Reformation of the hydroxy group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Acetamido-2-hydroxyhexadecanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Acetamido-2-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetamido groups play a crucial role in its biological activity. For example, the hydroxy group can participate in hydrogen bonding, while the acetamido group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyhexadecanoic acid: A structurally similar compound with a hydroxy group but lacking the acetamido group.
3-Hydroxyhexadecanoic acid: Another similar compound with a hydroxy group at a different position on the hexadecanoic acid backbone.
Uniqueness
3-Acetamido-2-hydroxyhexadecanoic acid is unique due to the presence of both the hydroxy and acetamido groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110073-38-6 |
|---|---|
Molekularformel |
C18H35NO4 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
3-acetamido-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19-15(2)20)17(21)18(22)23/h16-17,21H,3-14H2,1-2H3,(H,19,20)(H,22,23) |
InChI-Schlüssel |
OLMJAPIHNMONSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C(C(=O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)


methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
